

ONO-4057: A Deep Dive into its Selectivity for LTB4 Receptors

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Compound of Interest

Compound Name: ONO4057

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4057, also known as ONO-LB457, is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory responses. It exerts its pro-inflammatory effects primarily through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The selective blockade of BLT1 by ONO-4057 presents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity of ONO-4057 for LTB4 receptors, detailing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.

Core Selectivity Profile of ONO-4057

ONO-4057 demonstrates a high degree of selectivity for the BLT1 receptor over the BLT2 receptor. This selectivity is crucial for its targeted therapeutic action, minimizing off-target effects.

Quantitative Data on ONO-4057 Activity

The following tables summarize the key quantitative data for ONO-4057, highlighting its potent antagonism at the BLT1 receptor.

Table 1: Binding Affinity of ONO-4057 for the Human BLT1 Receptor

Parameter	Value	Cell Type	Reference
Ki	3.7 ± 0.9 nM	Human Neutrophils	[1]

Ki (Inhibition constant) represents the concentration of ONO-4057 required to occupy 50% of the BLT1 receptors in the presence of a competing radioligand.

Table 2: Functional Antagonism of ONO-4057 on LTB4-Induced Responses in Human Neutrophils

Assay	IC50	Reference
Calcium Mobilization	0.7 ± 0.3 µM	[1]
Chemotaxis	0.9 ± 0.1 µM	[1]
Degranulation	1.6 ± 0.1 µM	[1]
Aggregation	3.0 ± 0.1 µM	[1]

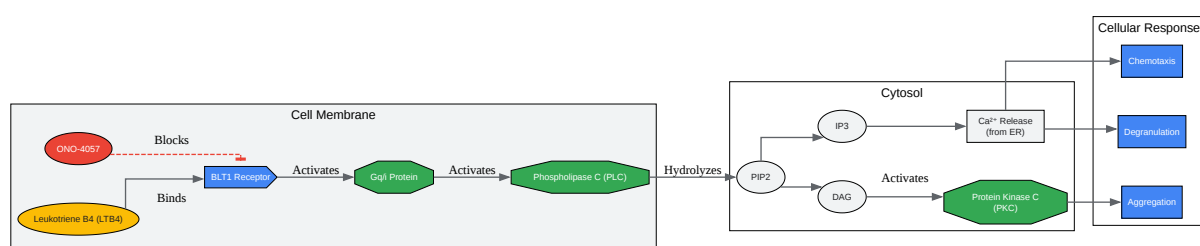
IC50 (Half-maximal inhibitory concentration) is the concentration of ONO-4057 that inhibits 50% of the LTB4-induced response.

Selectivity against BLT2: While direct quantitative binding data for ONO-4057 on the BLT2 receptor is not readily available in the public domain, studies on related BLT1 antagonists provide strong evidence for its selectivity. Research has shown that while ONO-4057 effectively inhibits radiolabeled LTB4 binding to the BLT1 receptor, other selective BLT1 antagonists, such as U-75302, do not inhibit LTB4 binding to the BLT2 receptor.[2] It is also noted that several other BLT1 antagonists have failed to inhibit LTB4 binding to BLT2, suggesting a distinct pharmacology between the two receptors.[2] This strongly implies that ONO-4057 is highly selective for BLT1 over BLT2.

Selectivity against other chemoattractant receptors: ONO-4057's selectivity is further underscored by its lack of inhibitory activity on neutrophil activation induced by other chemoattractants, such as fMLP and C5a, at concentrations up to 30 µM.[1]

Mechanism of Action and Signaling Pathways

Leukotriene B4 binding to the BLT1 receptor on leukocytes, particularly neutrophils, triggers a cascade of intracellular signaling events that are central to the inflammatory response. ONO-4057 acts as a competitive antagonist, blocking LTB4 from binding to BLT1 and thereby inhibiting these downstream pathways.



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LTB4 Signaling Pathway and ONO-4057 Inhibition.

Experimental Protocols

The characterization of ONO-4057's selectivity relies on a series of well-established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the ability of ONO-4057 to displace a radiolabeled LTB4 ligand from the BLT1 receptor.

1. Membrane Preparation:

- Human neutrophils are isolated from peripheral blood.
- Cells are homogenized in a hypotonic lysis buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

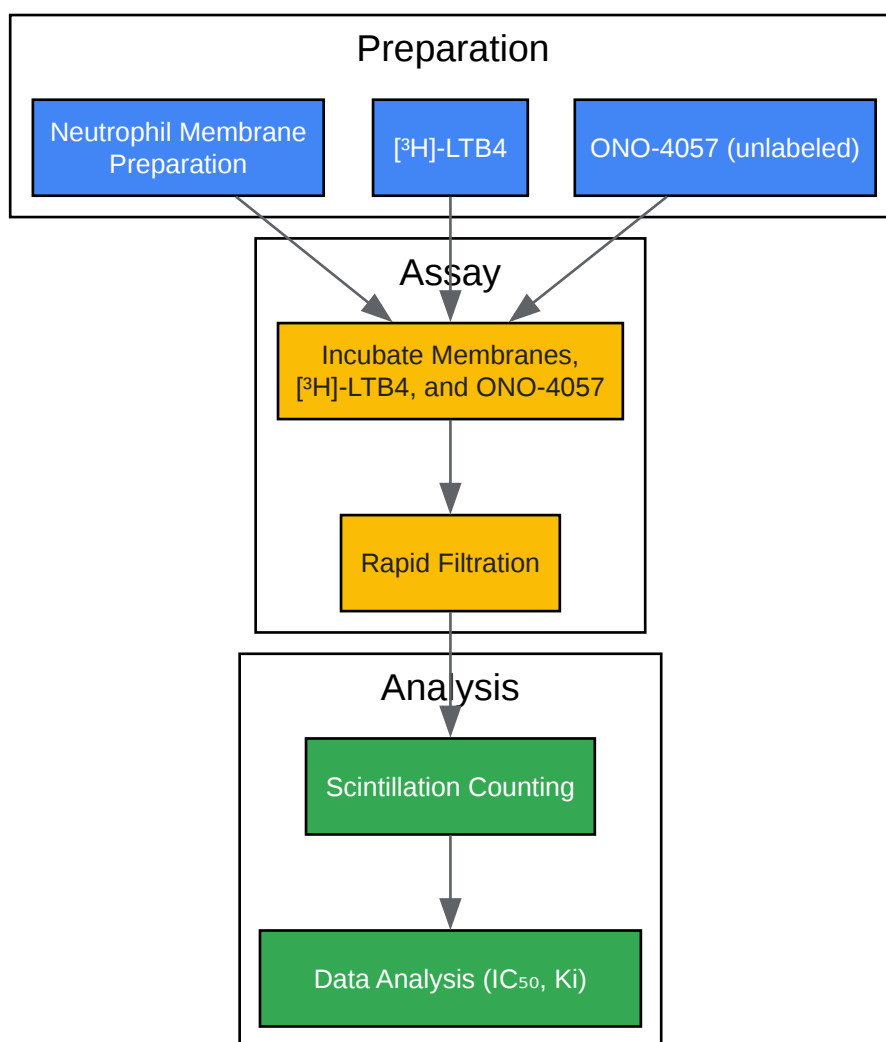
- In a multi-well plate, membrane preparations are incubated with a fixed concentration of [3H]-LTB₄.
- Increasing concentrations of unlabeled ONO-4057 are added to compete with the radioligand.
- Non-specific binding is determined in the presence of a saturating concentration of unlabeled LTB₄.
- The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

- The specific binding is calculated by subtracting non-specific binding from total binding.
- The IC₅₀ value is determined by non-linear regression analysis of the competition curve.
- The K_i value is calculated from the IC₅₀ using the Cheng-Prusoff equation.



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Workflow for Radioligand Binding Assay.

Neutrophil Calcium Mobilization Assay

This functional assay measures the ability of ONO-4057 to inhibit the LTB₄-induced increase in intracellular calcium concentration.

1. Cell Preparation:

- Human neutrophils are isolated and suspended in a physiological buffer.
- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

- After an incubation period to allow for dye uptake and de-esterification, the cells are washed and resuspended.

2. Assay Procedure:

- The dye-loaded neutrophils are pre-incubated with varying concentrations of ONO-4057 or a vehicle control.
- The cell suspension is then stimulated with a fixed concentration of LTB4.
- The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometer or a flow cytometer.

3. Data Analysis:

- The peak fluorescence intensity or the area under the curve is quantified for each concentration of ONO-4057.
- The percentage of inhibition is calculated relative to the response with LTB4 alone.
- The IC50 value is determined by plotting the percentage of inhibition against the concentration of ONO-4057 and fitting the data to a sigmoidal dose-response curve.

Neutrophil Chemotaxis Assay

This assay assesses the effect of ONO-4057 on the directed migration of neutrophils towards an LTB4 gradient.

1. Assay Setup:

- A chemotaxis chamber (e.g., Boyden chamber or Transwell®) with a microporous membrane is used.
- The lower chamber is filled with a solution containing LTB4 as the chemoattractant.
- Isolated human neutrophils, pre-incubated with different concentrations of ONO-4057 or vehicle, are placed in the upper chamber.

2. Migration:

- The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.

3. Quantification of Migration:

- After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting, staining and measuring absorbance, or using a viability assay.

4. Data Analysis:

- The number of migrated cells in the presence of ONO-4057 is compared to the number of migrated cells in the control group.
- The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

ONO-4057 is a highly selective antagonist of the BLT1 receptor, demonstrating potent inhibition of LTB4-mediated pro-inflammatory responses in neutrophils. Its high affinity for BLT1, coupled with a lack of activity at the BLT2 receptor and other chemoattractant receptors, underscores its specificity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of ONO-4057 and other selective LTB4 receptor modulators, which hold significant promise for the treatment of a wide range of inflammatory conditions.

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